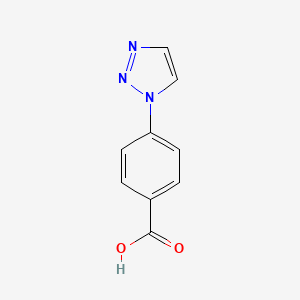

4-(1H-1,2,3-triazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHKCLWGWCRWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-87-4 | |

| Record name | 4-(1H-1,2,3-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 1h 1,2,3 Triazol 1 Yl Benzoic Acid

Foundational Synthetic Routes to 4-(1H-1,2,3-Triazol-1-yl)benzoic Acid

The primary and most efficient method for synthesizing this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The CuAAC reaction for the title compound involves the coupling of the essential precursor, 4-azidobenzoic acid, with an acetylene (B1199291) source.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Principles and Application

The CuAAC reaction is a powerful tool for forming 1,2,3-triazoles, offering significant advantages over the traditional thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgspringerprofessional.de Unlike the thermal method, which requires elevated temperatures and often yields a mixture of regioisomers, the copper-catalyzed version proceeds under mild conditions, often at room temperature, and is highly specific. organic-chemistry.orgbeilstein-journals.orgnih.gov This modular approach is noted for its exceptional efficiency, tolerance of a broad range of functional groups, and operational simplicity, making it a versatile reaction in organic synthesis. organic-chemistry.orgspringerprofessional.de

The accepted mechanism for the CuAAC reaction involves the active copper(I) catalytic species. beilstein-journals.org The catalytic cycle is initiated by the reaction of the copper(I) catalyst with a terminal alkyne to form a copper(I) acetylide intermediate. nih.govnih.gov This step is followed by the coordination of the organic azide (B81097) to the copper center. Mechanistic analyses suggest that the formation of this ternary azide/copper(I) acetylide complex is the rate-determining step of the reaction. nih.gov

Following the formation of this complex, a rapid intramolecular cycloaddition occurs, leading to a six-membered copper(III)-triazolide intermediate. nih.gov Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. nih.gov This stepwise, catalyst-mediated process accounts for the dramatic rate acceleration (up to 10⁷-fold) compared to the uncatalyzed thermal cycloaddition. organic-chemistry.orgbeilstein-journals.org

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgrsc.orgresearchgate.net This specificity is a direct result of the copper-catalyzed mechanism, which circumvents the concerted pathway of the thermal Huisgen cycloaddition. beilstein-journals.orgnih.gov The stepwise formation of the copper acetylide and subsequent reaction with the azide sterically and electronically favors the formation of the 1,4-isomer, making it the sole product. nih.gov This high degree of control is a primary reason for the widespread adoption of CuAAC in various fields, including medicinal chemistry and materials science. rsc.org

The efficiency of the CuAAC reaction can be fine-tuned by optimizing various parameters, including the copper source, ligands, solvent, and temperature.

Catalyst Sources : The active catalyst is Cu(I), which can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). beilstein-journals.org More commonly, the Cu(I) species is generated in situ from more stable and less expensive Cu(II) salts, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate (B8700270). organic-chemistry.orgbeilstein-journals.orgresearchgate.net

Ligands : Coordinating ligands are often employed to stabilize the Cu(I) oxidation state against disproportionation and oxidation, thereby increasing the catalyst's lifetime and efficiency. beilstein-journals.orgthieme-connect.de A widely used ligand is tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). beilstein-journals.org Amine bases such as N,N-diisopropylethylamine (DIPEA) can also serve as both a base and a ligand. organic-chemistry.orgbeilstein-journals.org

Solvent Systems : The CuAAC reaction is robust and proceeds in a wide array of solvents. Protic solvents, particularly water, have been shown to accelerate the reaction. organic-chemistry.org Common solvent systems include mixtures of water with t-butanol, dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or methanol (B129727). beilstein-journals.orgbeilstein-journals.org

Temperature Profiles : While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 60–80 °C) can be used to increase the reaction rate, particularly with less reactive substrates. beilstein-journals.orgbeilstein-journals.org Microwave irradiation has also been successfully used to significantly shorten reaction times. nih.gov

Table 1: Examples of Optimized CuAAC Reaction Conditions

| Catalyst System | Ligand | Solvent | Temperature | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O / Sodium Ascorbate | None | N-Methyl-2-pyrrolidone (NMP) | Not specified | beilstein-journals.org |

| Cu(MeCN)₄PF₆ | Et₃N | Dimethylformamide (DMF) | 70 °C | beilstein-journals.org |

| CuI | DIPEA | THF/CH₃CN | Not specified | beilstein-journals.org |

| CuI | LiOt-Bu (as base) | Dimethylformamide (DMF) | 80 °C | beilstein-journals.org |

| CuCl₂ | Eosin Y (photosensitizer) | Water | Room Temp (Green LED) | researchgate.net |

Synthesis of Essential Precursors (e.g., 4-Azidobenzoic Acid)

The synthesis of this compound via CuAAC necessitates the preparation of its key precursor, 4-azidobenzoic acid. cymitquimica.comchemimpex.com This compound is reliably synthesized from the readily available starting material, 4-aminobenzoic acid, through a two-step, one-pot diazotization-azidation sequence.

The process begins with the conversion of the aromatic amino group of 4-aminobenzoic acid into a diazonium salt. rsc.org This is achieved by treating an acidic solution of 4-aminobenzoic acid with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). rsc.org The resulting diazonium salt is highly reactive and is not isolated. It is immediately treated with an azide source, typically sodium azide (NaN₃), which displaces the diazonium group to form the desired 4-azidobenzoic acid. rsc.org The product often precipitates from the reaction mixture as a solid and can be collected via filtration. rsc.org

Table 2: Representative Synthesis of 4-Azidobenzoic Acid

| Step | Reagents | Conditions | Purpose | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Diazotization | 4-Aminobenzoic acid, Trifluoroacetic acid, Sodium nitrite | 0-5 °C | Formation of the diazonium salt | - | |

| 2. Azidation | Sodium azide | 0 °C | Nucleophilic substitution to form the azide | 73% (overall) | |

| 1. Diazotization | 4-Aminobenzoic acid, Concentrated HCl, Water, Sodium nitrite | 0 °C | Formation of the diazonium salt | - | rsc.org |

| 2. Azidation | Sodium azide | 0 °C, then warm to RT | Nucleophilic substitution to form the azide | 92% (overall) | rsc.org |

Chemical Reactivity and Derivatization Strategies for this compound

The molecular structure of this compound offers distinct sites for further chemical modification. The two primary functional groups are the carboxylic acid on the benzene (B151609) ring and the 1,2,3-triazole ring itself. The triazole ring is known for its high chemical stability, making it an excellent and robust linker. organic-chemistry.org Consequently, the most accessible and commonly exploited site for derivatization is the carboxylic acid group.

The carboxylic acid moiety can undergo a variety of classical transformations. It can be readily converted into an ester through Fischer esterification with an alcohol under acidic catalysis, or into an amide via coupling with an amine. Amide bond formation is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. rsc.org Alternatively, peptide coupling reagents can be used to directly form the amide bond under milder conditions.

These derivatization strategies are frequently employed to create hybrid molecules where the this compound core acts as a scaffold. By attaching other molecular fragments via ester or amide linkages, new compounds with tailored properties can be synthesized. For example, similar triazole-benzoic acid structures have been derivatized to produce molecules with potential applications in medicinal chemistry, such as anticancer or antioxidant agents. nih.govmdpi.comrsc.org This highlights the utility of this compound as a versatile building block in the development of complex functional molecules.

Esterification and Etherification Reactions of the Carboxyl Group

The carboxylic acid group is a primary site for functionalization, with esterification being one of its most common and useful transformations. libretexts.org

Esterification: The conversion of the carboxyl group (-COOH) of this compound into an ester (-COOR) is readily achieved through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org This acid-catalyzed nucleophilic acyl substitution is an equilibrium process, and often requires an excess of the alcohol or removal of water to drive the reaction to completion. libretexts.org

For example, reacting this compound with methanol and a catalytic amount of sulfuric acid under reflux would yield methyl 4-(1H-1,2,3-triazol-1-yl)benzoate. This transformation is valuable for modifying the solubility and electronic properties of the molecule.

General Fischer Esterification Reaction Conditions

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

While direct etherification of the carboxylic acid group is not a standard single-step transformation, the carboxyl group can be reduced to a primary alcohol, which can then be converted to an ether via reactions like the Williamson ether synthesis.

Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring, while aromatic, has a distinct reactivity profile. The C-H bonds on the triazole ring are generally less reactive towards classical electrophilic aromatic substitution. However, modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have enabled the direct substitution on the triazole ring.

Direct C-H Arylation: A significant advancement in the functionalization of 1,2,3-triazoles is the direct palladium-catalyzed arylation of the C-5 position. nih.govacs.org This reaction allows for the formation of a new carbon-carbon bond between the triazole ring and an aryl group, typically from an aryl halide. This method provides a highly efficient and regioselective route to 1,4,5-trisubstituted 1,2,3-triazoles from readily available 1,4-disubstituted precursors. nih.gov The reaction generally proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. This transformation is a powerful tool for extending the molecular complexity of the core structure. researchgate.net

Table of C-5 Arylation Reaction Components

| Component | Example | Role |

|---|---|---|

| Substrate | 1-Aryl-4-substituted-1,2,3-triazole | Triazole core |

| Coupling Partner | Aryl bromide | Source of aryl group |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates C-H activation |

| Base | Cesium carbonate (Cs₂CO₃) | Activates catalyst/substrate |

Coupling Reactions for the Construction of Larger Molecular Architectures

To build larger and more complex molecules, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. These reactions can be applied to halogenated derivatives of this compound to form new C-C bonds.

Suzuki Cross-Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. iosrjournals.org For instance, if a bromo- or iodo-substituent is present on either the benzoic acid or the triazole ring of the parent molecule, it can be coupled with various aryl or vinyl boronic acids. For example, a 4-bromo-1-aryl-1,2,3-triazole can undergo a Suzuki coupling to introduce a new substituent at the C-4 position, yielding a 2,4,5-trisubstituted triazole. iosrjournals.org

Sonogashira Coupling: The Sonogashira coupling is another powerful reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with a variety of terminal alkynes. This reaction is highly valued for its reliability and tolerance of numerous functional groups, making it suitable for the synthesis of complex molecules under mild conditions. wikipedia.orgjk-sci.com

Comparison of Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki | Organohalide + Boronic Acid | Pd catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira | Organohalide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

Oxidation and Reduction Pathways of the Benzoic Acid Moiety

The benzoic acid moiety itself offers pathways for chemical transformation, primarily through reduction.

Oxidation: The carboxylic acid group is at a high oxidation state, and the benzene ring is relatively stable to oxidation under conditions that would preserve the triazole ring. Therefore, further oxidation of this moiety is generally not a common or synthetically useful transformation.

Reduction to Primary Alcohol: The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is fundamental as it converts the planar carboxyl group into a tetrahedral carbinol center, opening up new synthetic possibilities. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, more powerful reducing agents are effective. libretexts.orgchemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that readily converts carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. libretexts.orgchemguide.co.uk

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for this reduction and is often considered milder and more selective than LiAlH₄. libretexts.org

Catalytic Hydrosilylation: More modern and safer methods involve the catalytic hydrosilylation of carboxylic acids using silanes in the presence of earth-abundant metal catalysts, such as those based on manganese. acs.org

This reduction yields (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol, a precursor for further reactions such as etherification or halogenation.

Summary of Reducing Agents for Carboxylic Acids

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, then H₃O⁺ workup | Highly reactive, reduces many functional groups |

| Borane (BH₃·THF) | Tetrahydrofuran (THF) | Milder than LiAlH₄, good selectivity |

Advancements in Green Chemistry for the Synthesis of this compound and Its Analogues

Green chemistry principles focus on designing chemical processes that are efficient, safe, and environmentally benign. The synthesis of 1,2,3-triazoles has been significantly influenced by these principles, largely due to the advent of "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles and is considered a prime example of a green chemical reaction. Its key advantages align well with green chemistry goals:

High Atom Economy: The reaction is an addition reaction where all atoms of the reactants are incorporated into the product, generating minimal waste.

Mild Reaction Conditions: The CuAAC can often be performed at room temperature and is compatible with a wide range of functional groups, reducing the need for protecting groups. wikipedia.org

Benign Solvents: A major advancement has been the ability to perform this reaction in environmentally friendly solvents, most notably water or mixtures of water and alcohols like t-butanol. nih.gov The synthesis of a derivative, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, for example, utilizes a copper sulfate/sodium ascorbate catalyst system in a methanol/water mixture. nih.gov

High Yields and Selectivity: The reaction is known for its high efficiency and regioselectivity, leading to the desired 1,4-disubstituted isomer with few byproducts.

Furthermore, research into C-H functionalization reactions (as discussed in 2.2.2) is also moving towards greener methods. The use of recyclable catalysts and greener reaction media like polyethylene (B3416737) glycol (PEG) represents a sustainable approach to the synthesis of fully decorated 1,2,3-triazoles. researchgate.net These advancements reduce reliance on stoichiometric reagents and hazardous solvents, marking a significant step forward in the sustainable synthesis of this compound and its derivatives.

Advanced Structural Elucidation and Supramolecular Architecture of 4 1h 1,2,3 Triazol 1 Yl Benzoic Acid

X-ray Crystallographic Analysis of 4-(1H-1,2,3-Triazol-1-yl)benzoic Acid and its Derivatives

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, crystallographic data reveals a monoclinic crystal system with a P 1 21/c 1 space group. nih.gov A detailed analysis has also been performed on its derivative, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, which crystallizes in the triclinic system. nih.gov The crystallographic data for these compounds are summarized below, providing a foundational understanding of their solid-state architecture.

| Parameter | This compound nih.gov | 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid nih.gov |

|---|---|---|

| Chemical Formula | C₉H₇N₃O₂ | C₁₀H₉N₃O₃ |

| Formula Weight | 189.17 g/mol | 219.20 g/mol |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 1 21/c 1 | Pī |

| a (Å) | 4.8058 | 5.4641 (7) |

| b (Å) | 5.4704 | 6.6596 (8) |

| c (Å) | 31.7944 | 13.1898 (16) |

| α (°) | 90 | 88.828 (2) |

| β (°) | 90.687 | 83.577 (2) |

| γ (°) | 90 | 75.828 (2) |

| Volume (ų) | 836.01 (calculated) | 462.42 (10) |

| Z | 4 | 2 |

The conformation of a molecule, defined by the spatial arrangement of its atoms, is crucial for understanding its properties and interactions. In the solid state, the derivative 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid is nearly planar, with a notable exception for the hydroxymethyl substituent. nih.gov There is a slight twist between the benzene (B151609) and triazole rings, quantified by a dihedral angle of just 6.32 (7)°. nih.gov This indicates a high degree of conjugation between the two ring systems.

The carboxylic acid group remains almost coplanar with the attached benzene ring, as evidenced by the O1—C1—C2—C3 torsion angle of 1.49 (19)°. nih.gov In contrast, the hydroxy group is positioned nearly perpendicular to the rest of the molecule. nih.gov This specific orientation is critical for its role in forming intermolecular hydrogen bonds within the crystal lattice.

| Atoms | Angle (°) | Significance |

|---|---|---|

| N2—N1—C5—C4 | -6.43 (19) | Indicates a slight twist between the triazole and benzene rings. |

| O1—C1—C2—C3 | 1.49 (19) | Shows the coplanarity of the carboxylic acid group with the benzene ring. |

| N3—C9—C10—O3 | -75.46 (16) | Demonstrates the near-perpendicular orientation of the hydroxy group. |

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. In this compound and its derivatives, hydrogen bonds and π-π stacking interactions are the primary forces directing the crystal packing.

Hydrogen bonding plays a dominant role in the crystal packing of these compounds. nih.gov In the crystal structure of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, a robust network of hydrogen bonds is observed. nih.gov The carboxylic acid groups of adjacent molecules interact via strong O—H···O hydrogen bonds to form dimers. nih.gov Additionally, O—H···N hydrogen bonds are present between the hydroxymethyl group of one molecule and a nitrogen atom of the triazole ring of a neighboring molecule. nih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1—H1···N2 | 0.82 | 1.83 | 2.645 (5) | 178 |

| C9—H9···O2 | 0.93 | 2.42 | 3.332 (6) | 168 |

Supramolecular synthons are robust and predictable non-covalent interaction patterns that act as the building blocks of crystal engineering. The crystal structure of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid showcases several key synthons. nih.gov The most prominent is the classic eight-membered {···HOC(═O)}₂ carboxylic acid dimer synthon, formed through self-association via O—H···O hydrogen bonds. nih.gov

Furthermore, the interaction between the hydroxymethyl group and the triazole ring generates centrosymmetric 10-membered {···HOC₂N}₂ synthons. nih.gov The combination of these synthons results in the formation of linear supramolecular chains. nih.gov These chains are then cross-linked by centrosymmetric ten-membered {···HC₃O}₂ synthons arising from C—H···O interactions, ultimately building up flat arrays or sheets. nih.gov The reliable formation of these synthons, such as the acid-acid dimer, is a cornerstone of designing and predicting crystal structures. mdpi.com

While this compound itself is achiral, the 1-aryl-1H-1,2,3-triazole scaffold can be a component of chiral molecules and supramolecular assemblies. mdpi.comnih.gov Chirality can be introduced into these systems through the formation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. acs.org For triazole-based systems, achieving stable axial chirality requires bulky substituents to create a high barrier to rotation. acs.org

Analysis of crystal structures shows that the geometry of the triazole ring influences the potential for atropisomerism; for instance, the bond angles and lengths in 4,5-disubstituted triazoles create a less sterically congested environment compared to their 1,5-disubstitution counterparts, meaning bulkier groups are required to stabilize axial chirality. acs.org The inherent chirality of biological targets like DNA makes the development of chiral triazole hybrids an important area of pharmaceutical research. nih.gov Furthermore, the assembly of individual molecules, even achiral ones, can lead to the formation of chiral supramolecular structures, such as helices, through a process of chiral self-assembly. mdpi.comresearchgate.netresearchgate.net

Intermolecular Interactions Governing Crystal Packing

Spectroscopic Characterization Techniques for this compound

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the triazole ring and the benzoic acid moiety. The benzoic acid protons typically present as an AA'BB' system, with two sets of doublets in the aromatic region (approx. 7.9-8.4 ppm). The protons ortho to the electron-withdrawing carboxylic acid group are shifted downfield compared to those ortho to the triazole substituent. The triazole ring itself contributes two singlets (or narrow doublets depending on coupling) for its two protons, expected at approximately 7.9 ppm and 8.5 ppm. The acidic proton of the carboxyl group would appear as a broad singlet, typically far downfield (>12 ppm), and its presence can be confirmed by D₂O exchange.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| -COOH | > 12.0 | Broad Singlet | Carboxylic Acid Proton |

| Triazole-H | ~ 8.5 | Singlet | H-5 of Triazole Ring |

| Aromatic-H | ~ 8.2-8.4 | Doublet | Protons ortho to -COOH |

| Triazole-H | ~ 7.9 | Singlet | H-4 of Triazole Ring |

| Aromatic-H | ~ 7.9-8.1 | Doublet | Protons ortho to Triazole Ring |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal corresponds to the carboxyl carbon (~167 ppm). The aromatic and triazole carbons appear in the 120-140 ppm range. Four distinct signals are expected for the benzene ring: two for the protonated carbons and two for the quaternary carbons (one attached to the carboxyl group and one to the triazole). The two carbons of the 1,2,3-triazole ring will also present distinct signals in this region.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~ 167 | Carboxylic Acid Carbon |

| Aromatic/Triazole C | ~ 120-140 | Benzene and Triazole Ring Carbons |

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): Would confirm the coupling between the ortho and meta protons on the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in both the benzene and triazole rings. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This would be crucial for identifying the quaternary carbons by observing their correlations to nearby protons, for instance, the correlation of the triazole protons to the benzene carbon at the point of attachment.

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is dominated by features of the carboxylic acid and the aromatic systems. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration of the aryl carboxylic acid will produce a strong, sharp absorption band around 1680-1700 cm⁻¹. docbrown.info

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene and triazole rings appear in the 1450-1600 cm⁻¹ region. Vibrations specific to the 1,2,3-triazole ring, such as C-N and N=N stretching, also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). The successful formation of the triazole ring via click chemistry can be confirmed by the disappearance of the sharp azide (B81097) (N₃) stretching peak around 2100 cm⁻¹, which would be present in the azide precursor. mdpi.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Aromatic and Triazole C-H |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (broad) |

| 1680 - 1700 | C=O Stretch | Carboxylic Acid (strong) |

| 1450 - 1600 | C=C Stretch | Aromatic and Triazole Rings |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid |

| ~ 900-1250 | Ring Vibrations | Triazole Ring |

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₉H₇N₃O₂), the calculated monoisotopic mass is 189.0538 Da. nih.gov High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺˙) or a protonated molecular ion ([M+H]⁺) with an m/z value corresponding to this mass, confirming the elemental composition. mdpi.com

The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation would be the loss of a hydroxyl radical (•OH, 17 Da) to give an ion at m/z 172, or the loss of the entire carboxyl group (•COOH, 45 Da) to yield an ion at m/z 144. Another prominent fragmentation pathway for benzoic acids is the loss of water (H₂O, 18 Da) followed by the loss of carbon monoxide (CO, 28 Da). A characteristic fragmentation of the 1,2,3-triazole ring involves the loss of a stable dinitrogen molecule (N₂, 28 Da), which can be a diagnostic cleavage for this heterocyclic system. The fragmentation of the benzoic acid portion can lead to the formation of a phenyl cation at m/z 77. docbrown.info

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 189 | [C₉H₇N₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [C₉H₆N₃O]⁺ | •OH |

| 145 | [C₉H₇N₃]⁺˙ | CO₂ |

| 144 | [C₈H₇N₃]⁺ | •COOH |

| 116 | [C₈H₆N]⁺ | •COOH, N₂ |

| 77 | [C₆H₅]⁺ | C₃H₂N₃O₂ |

Electronic Structure and Delocalization within the Triazole-Benzoic Acid System

The electronic properties of this compound are governed by the interplay between the electron-withdrawing carboxylic acid group and the aromatic triazole and benzene rings. Both the 1,2,3-triazole and benzene rings are aromatic systems, characterized by cyclic arrays of delocalized π-electrons. mdpi.com

Crystallographic studies on the closely related compound 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid reveal that the triazole and benzene rings are nearly coplanar, with a small dihedral angle of only 6.32°. nih.gov This near-planarity is crucial as it allows for effective π-conjugation and electronic communication between the two ring systems. This delocalization is further evidenced by the bond lengths within the triazole ring itself (e.g., N1—N2 [1.356 Å], N2—N3 [1.314 Å], C8—C9 [1.362 Å]), which are intermediate between typical single and double bonds, indicating a significant distribution of π-electron density throughout the heterocycle. nih.gov

Computational and Theoretical Investigations of 4 1h 1,2,3 Triazol 1 Yl Benzoic Acid

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic characteristics of triazole-based compounds. By approximating the electron density of a molecule, DFT can accurately calculate its geometric and electronic properties. Studies on 4-(1H-1,2,3-triazol-1-yl)benzoic acid and its hybrids have utilized DFT, often with basis sets like B3LYP/6-311G(d,p) or B3LYP/6-311++g(2d,2p), to determine these fundamental attributes. rsc.orgijpsjournal.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these studies. The HOMO and LUMO energy levels and their distribution across the molecule are critical for understanding its reactivity. For derivatives of this compound, HOMO plots often show electron density concentrated on the triazole ring and adjacent functional groups, indicating these are likely sites for electrophilic attack or electron donation. ijpsjournal.com Conversely, LUMO distributions are typically found on the benzoic acid and phenyl rings, suggesting these areas are susceptible to nucleophilic attack. ijpsjournal.com The energy gap between the HOMO and LUMO levels is an indicator of molecular stability; a small gap suggests the molecule is more reactive. rsc.org

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations reveal key structural parameters. Crystallographic studies of a related compound, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, show that the molecule is nearly planar. benthamdirect.com A slight twist is observed between the benzene (B151609) and triazole rings, with a dihedral angle of 6.32 (7)°. benthamdirect.com The carboxylic acid group, however, remains almost coplanar with the attached benzene ring. benthamdirect.com DFT calculations on bi-1,2,3-triazole molecules have been used to perform detailed conformational analyses by scanning the potential energy surface to identify various stable conformers and the energy barriers for rotation between them. nih.gov This type of analysis is crucial for understanding how the molecule might adopt different shapes to interact with biological targets.

Table 1: Selected Bond Distances in a this compound Derivative

| Bond | Length (Å) |

|---|---|

| N1—N2 | 1.3562 (15) |

| N2—N3 | 1.3141 (16) |

| N1—C8 | 1.3579 (17) |

| N3—C9 | 1.3627 (17) |

| C8—C9 | 1.3624 (19) |

Data from a crystallographic study of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, indicating significant electron delocalization within the triazole ring. benthamdirect.com

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for structure validation. For instance, theoretical calculations of nuclear magnetic resonance (NMR) spectra for 1,2,4-triazoloquinzolines, which are structurally related, have shown good correlation with experimental data. rsc.org Similarly, studies on other triazole-benzoic acid derivatives have used DFT and Hartree-Fock (HF) techniques to characterize the molecule alongside experimental FT-IR and NMR analysis. nih.gov This predictive capability is valuable for confirming the identity of newly synthesized compounds and for interpreting complex experimental spectra.

Computational methods are particularly useful for predicting the antioxidant potential of molecules. DFT calculations can determine several key descriptors that shed light on the mechanisms by which a compound can neutralize free radicals. ijpsjournal.com These descriptors include:

Bond Dissociation Enthalpy (BDE): Related to the Hydrogen Atom Transfer (HAT) mechanism, a lower BDE for an O-H or N-H bond indicates a greater ease of donating a hydrogen atom to a radical. ijpsjournal.com

Ionization Potential (IP): Associated with the Sequential Electron Transfer Proton Transfer (SETPT) mechanism, a lower IP value suggests the molecule can more readily donate an electron. ijpsjournal.com

Proton Affinity (PA): A key descriptor for the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is often favored in polar solvents. It describes the enthalpy change associated with proton loss. ijpsjournal.com

Electron Transfer Enthalpy (ETE): Also part of the SPLET mechanism, this descriptor relates to the ease of electron transfer from the deprotonated molecule. ijpsjournal.com

Studies on a series of 4-(1H-triazol-1-yl)benzoic acid hybrids have used DFT to calculate these parameters to understand their antioxidant activity. ijpsjournal.com By comparing the computed values for different derivatives, researchers can predict which structural modifications are likely to enhance antioxidant capacity. ijpsjournal.com For example, one study concluded that based on computed PA, ETE, BDE, and IP values, a specific derivative (compound 9 in the study) was likely to have good antioxidant activity, a finding that aligned with experimental results. ijpsjournal.com

Table 2: Calculated Antioxidant Descriptors for a Derivative of 4-(1H-triazol-1-yl)benzoic Acid

| Descriptor | Mechanism | Significance |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower value indicates easier H-atom donation. |

| Ionization Potential (IP) | Sequential Electron Transfer Proton Transfer (SETPT) | Lower value indicates easier electron donation. |

| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | Describes the ease of proton loss. |

| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss Electron Transfer (SPLET) | Describes the ease of electron transfer after proton loss. |

Theoretical descriptors calculated via DFT to predict antioxidant potential and mechanism. ijpsjournal.com

Quantum Chemical Calculations of Reaction Mechanisms and Pathways

Beyond static molecular properties, quantum chemical calculations can map out entire reaction pathways. For this compound and its derivatives, this is most prominently applied to understanding their antioxidant mechanisms. ijpsjournal.com As mentioned previously, three primary mechanisms are typically considered for phenolic and related antioxidants: HAT, SETPT, and SPLET. ijpsjournal.com DFT calculations of the enthalpies associated with each step of these pathways allow researchers to determine the most thermodynamically favorable mechanism in a given environment (e.g., gas phase or in a solvent). ijpsjournal.com By calculating the energies of the neutral molecule, its radical cation, and its anion, computational models can predict whether hydrogen atom donation, electron donation followed by proton loss, or proton loss followed by electron transfer is the preferred pathway for radical scavenging. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR models can predict their potential efficacy as, for example, anticancer or antimicrobial agents. nih.govresearchgate.net

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. nih.gov Statistical methods are then used to build a model that relates these descriptors to the observed activity. nih.gov For example, a study on 1,2,3-triazole derivatives developed robust 3D-QSAR models to evaluate their potential as anticancer and antidiabetic drugs. ijpsjournal.com Similarly, 2D QSAR models have been successfully applied to 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, showing an acceptable correlation between the chemical structures and their cytotoxic effects against cancer cell lines. nih.gov These models provide valuable insights into which structural features are crucial for activity and can guide the design of new, more potent derivatives. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Simulations (in vitro context)

Molecular docking is a powerful computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. mdpi.com This technique is instrumental in drug discovery for visualizing how a molecule like this compound or its derivatives might interact with a biological receptor at the atomic level. mdpi.com

In these simulations, the ligand is placed into the binding site of a protein, and its conformational flexibility is explored to find the binding mode with the lowest energy, which corresponds to the most stable complex. mdpi.com The results provide a binding affinity score, which estimates the strength of the interaction, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking. mdpi.com

Derivatives of triazole-benzoic acid have been docked into various protein targets to explore their therapeutic potential. For example, a derivative was docked into the active site of carbonic anhydrase, suggesting it could be an effective inhibitor of this enzyme. nih.gov In another study, 1,2,4-triazole (B32235) derivatives were docked against several enzymes involved in oxidative stress to investigate their potential as antioxidants. mdpi.com These in silico studies help to rationalize observed biological activities and provide a structural basis for designing compounds with improved affinity and selectivity for their targets. pensoft.net

Table 3: Examples of Molecular Docking Targets for Triazole Derivatives

| Ligand Class | Protein Target | Potential Therapeutic Area | PDB Code |

|---|---|---|---|

| Triazole-benzoic acid derivative | Carbonic anhydrase II | Diuretic, Anti-glaucoma | 3FFP |

| 1,2,4-Triazole derivatives | Cyclin-dependent kinase (CDK) | Anticancer | - |

| 1,2,4-Triazole derivatives | Enzymes regulating oxidative stress (e.g., tyrosinase) | Antioxidant, Neuroprotection | 2Y9X |

This table summarizes protein targets used in molecular docking studies of various triazole-based compounds to predict their biological interactions. nih.govmdpi.compensoft.net

Applications in Advanced Materials Science and Engineering

Metal-Organic Frameworks (MOFs) Constructed with 4-(1H-1,2,3-Triazol-1-yl)benzoic Acid as a Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials consisting of metal ions or clusters linked together by organic ligands. The use of ligands like this compound and its isomers has been a subject of growing interest for creating novel MOFs with tailored properties for applications in gas storage, catalysis, and environmental remediation.

The design of MOFs is a key focus in materials chemistry, aiming to create structures with specific topologies and functionalities. The selection of the organic ligand is crucial in this process. Ligands derived from triazole-carboxylic acids, such as this compound, are particularly effective because they contain both nitrogen (N) donors from the triazole ring and oxygen (O) donors from the carboxylate group. acs.org This dual-functionality allows for flexible and diverse coordination modes with various metal centers. acs.org

The predictable coordination geometry of the metal ions combined with the specific shape and connectivity of the ligand dictates the final architecture of the MOF. For instance, the ligand 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA), an isomer of the title compound, has been used to construct novel MOF structures, demonstrating how a small change in the ligand, such as replacing a carbon atom with a nitrogen atom compared to its imidazole (B134444) analogue, can lead to different coordination modes and ultimately new framework topologies. scirp.orgscirp.org By carefully selecting the metal ion and reaction conditions, it is possible to control the dimensionality and porosity of the resulting framework, which in turn influences its functional properties. acs.org

The synthesis of MOFs using triazole-benzoate ligands is typically achieved under solvothermal conditions, where the metal salt and the ligand are heated in a solvent-filled autoclave. scirp.orgscirp.org This method has been successfully used to synthesize novel coordination polymers.

For example, the reaction of the ligand 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA) with cadmium(II) and copper(II) salts under solvothermal conditions yielded two distinct three-dimensional (3D) coordination polymers: [Cd(TBA)₂]·3H₂O and [Cu(TBA)₂]·2H₂O. scirp.orgscirp.org

The structural analysis of these compounds reveals significant diversity:

[Cd(TBA)₂]·3H₂O : This complex features a 3D framework containing one-dimensional (1D) channels. scirp.org The deprotonated TBA⁻ ligand coordinates to the Cd(II) centers, creating a tubular net structure. scirp.org

[Cu(TBA)₂]·2H₂O : In contrast, the copper-based MOF exhibits a 2-fold interpenetrating 3D diamond net structure. scirp.org

This structural divergence, despite using the same ligand, highlights how the choice of the metal ion plays a critical role in directing the final architecture of the MOF. scirp.org

| Parameter | [Cd(TBA)₂]·3H₂O | [Cu(TBA)₂]·2H₂O |

|---|---|---|

| Formula | C₁₈H₁₈CdN₆O₇ | C₁₈H₁₆CuN₆O₆ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 10.380(3) | 8.632(3) |

| b (Å) | 15.827(5) | 9.141(3) |

| c (Å) | 13.626(4) | 13.111(5) |

| β (°) | 105.19(3) | 81.42(3) |

| Volume (ų) | 2157.0(11) | 981.3(6) |

The porous nature and high surface area of MOFs constructed from triazole-benzoate ligands make them candidates for a variety of functional applications.

The deliberate design and synthesis of MOFs are of significant interest for discovering materials with potential applications in gas adsorption and separation. scirp.org The porous 3D frameworks, such as those found in MOFs constructed from triazole-containing ligands, can provide channels and cavities for gas molecules to be stored. scirp.orgrsc.org For example, a zinc-based MOF, [Zn(L)(bpdc)]·1.6H₂O, has demonstrated selective adsorption of CO₂ over N₂. rsc.org Another study on a cobalt-based MOF with chloride-decorated channels showed high CO₂ uptake (20.0 wt% at 1 bar) and high selectivity for CO₂ over N₂ at 273 K. globethesis.com These examples highlight the potential of tuning the pore size and surface chemistry of MOFs to achieve efficient gas storage and separation.

MOFs are increasingly being explored as efficient photocatalysts for the degradation of organic pollutants in wastewater due to their potential semiconducting properties upon exposure to light. nih.govrsc.org The organic ligands can act as antennas to harvest light, and the metal clusters can serve as catalytic centers.

A study on a samarium-based MOF, MOF-Sm, constructed from the ligand 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, demonstrated excellent photocatalytic activity for the degradation of the model aromatic dye methyl violet (MV) under UV light. nih.govrsc.orgresearchgate.net The results showed that approximately 98.7% of the MV dye was degraded within 30 minutes in the presence of MOF-Sm. nih.gov In a control experiment without the MOF, only 13% of the dye degraded after 40 minutes, confirming the catalytic role of the material. nih.gov The proposed mechanism involves the generation of highly reactive hydroxyl (•OH) radicals, which are responsible for breaking down the dye molecules. nih.govrsc.org

| Time (min) | Degradation (%) |

|---|---|

| 0 | 0 |

| 5 | 48.1 |

| 10 | 72.5 |

| 15 | 86.3 |

| 20 | 93.2 |

| 25 | 96.8 |

| 30 | 98.7 |

The high porosity and tunable surface properties of MOFs also make them excellent candidates for adsorbing dyes from industrial wastewater. mdpi.com The adsorption mechanism can involve various interactions, including electrostatic forces, hydrogen bonding, and π-π stacking between the MOF and the dye molecules.

| MOF | Dye | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Zn-BDC | Alizarin Yellow GG | 764.8 |

| Cu-BDC | Alizarin Yellow GG | 710 |

| Ni-BDC | Alizarin Yellow GG | 621.1 |

| Tb-MOF | Methylene Blue | 147 |

| Eu-MOF | Methylene Blue | 141 |

Functional Applications of MOF Materials

Polymer Chemistry and Advanced Materials Development Incorporating this compound

The bifunctional nature of this compound, featuring a carboxylic acid group and a 1,2,3-triazole ring, makes it a valuable monomer for the synthesis of advanced polymeric materials. The triazole ring itself possesses a significant dipole moment and can act as a hydrogen bond acceptor, and in some cases, a donor. These characteristics, combined with the potential for metal coordination, make polymers containing this moiety promising for various functional applications. mdpi.com

Strategies for Incorporation into Polymeric Architectures

The integration of the this compound unit into polymer backbones can be achieved through several synthetic strategies. A primary method involves polycondensation reactions where the carboxylic acid group of the monomer reacts with a suitable comonomer containing complementary functional groups, such as alcohols or amines, to form polyesters or polyamides, respectively.

Another significant strategy leverages the inherent reactivity of the triazole ring's precursors. The 1,2,3-triazole ring is commonly formed via the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.commdpi.com This "click chemistry" approach allows for the efficient and highly selective formation of the 1,4-disubstituted triazole ring under mild conditions. mdpi.com In a polymer context, this can be applied in two main ways:

Step-growth polymerization: A monomer containing two azide (B81097) groups can be reacted with a comonomer containing two alkyne groups, with one of the monomers being a derivative of 4-aminobenzoic acid or 4-ethynylbenzoic acid. This process directly yields a polymer chain incorporating the triazole ring formed in situ.

Post-polymerization modification: A pre-formed polymer containing either pendant azide or alkyne groups can be modified by reacting it with a derivative of this compound, such as 4-azidobenzoic acid or 4-ethynylbenzoic acid. This grafts the triazole-benzoic acid moiety onto the polymer backbone.

The choice of polymerization technique influences the final properties of the material. For instance, CuAAC polymerization selectively produces 1,4-disubstituted 1,2,3-triazole units, leading to polymers with higher crystallinity and melting points compared to those synthesized via thermal Huisgen cycloaddition, which may yield a mix of 1,4- and 1,5-disubstituted units. mdpi.com

| Polymerization Strategy | Description | Key Features |

| Polycondensation | The carboxylic acid group of this compound reacts with comonomers (e.g., diols, diamines) to form polyesters or polyamides. | Utilizes standard step-growth polymerization techniques. |

| Click Chemistry (CuAAC) | Involves the reaction of azide and alkyne functional groups to form the triazole ring within the polymer structure. | High efficiency, selectivity for 1,4-isomer, mild reaction conditions. mdpi.com |

| Post-Polymerization Modification | A pre-existing polymer with azide or alkyne side chains is reacted to attach the triazole-benzoic acid moiety. | Allows for the modification of existing polymer systems. |

Role of Metal Complexation in Tailoring Polymer Properties

The 1,2,3-triazole ring and the carboxylic acid group in this compound are both effective coordination sites for metal ions. mdpi.comacs.org The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can act as N-donors and O-donors, respectively, exhibiting flexible and diverse coordination modes. acs.org When this monomer is incorporated into a polymer chain, these coordination sites can be used to crosslink polymer chains or to introduce specific functionalities, thereby tailoring the material's properties.

The complexation with metal ions can lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with varying dimensionalities. acs.org The choice of metal ion and the coordination geometry can significantly impact the resulting polymer's thermal stability, mechanical strength, and photophysical properties. For example, the coordination of d¹⁰ metal ions like Zn²⁺ and Cd²⁺ with triazole-carboxylic acid ligands has been shown to produce complexes with distinct crystal structures and spatial configurations, such as trigonal bipyramidal and pentagonal bipyramid geometries. acs.org

The introduction of metal complexes can transform a linear, soluble polymer into a rigid, three-dimensional network. This can enhance properties such as:

Thermal Stability: Crosslinking via metal-ligand bonds can increase the energy required for polymer decomposition.

Mechanical Properties: The formation of a network structure can improve the material's stiffness and strength.

Optical and Electronic Properties: The presence of metal centers can introduce new electronic transitions, leading to altered luminescent or conductive properties.

| Metal Ion | Potential Coordination Geometry | Effect on Polymer Properties |

| Cd(II) | Seven-coordinated pentagonal bipyramid acs.org | Formation of 3D framework structures, potential for luminescence. |

| Zn(II) | Five-coordinated trigonal bipyramid acs.org | Creation of robust network structures, catalytic applications. |

| Rh(III), Pt(IV), Au(III) | Octahedral or square planar uobaghdad.edu.iq | Introduction of heavy metal centers for catalytic or biomedical applications. uobaghdad.edu.iq |

Utilization as a Precursor for Specialty Chemical Materials (e.g., Fluorescent Surfactants)

Beyond polymer science, this compound and its close derivatives serve as precursors for specialty chemicals. A notable application is in the synthesis of fluorescent surfactants. nih.gov A structurally similar compound, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, has been identified as a precursor for such materials. nih.gov

The synthesis of these surfactants typically involves esterification or amidation reactions at the carboxylic acid group to attach a long hydrophobic alkyl chain. The triazole-benzoic acid portion of the molecule acts as the polar, hydrophilic head group, which also functions as a fluorophore. The combination of a hydrophobic tail and a hydrophilic, fluorescent head group results in an amphiphilic molecule with surface-active properties and inherent fluorescence.

The fluorescence potential arises from the π-conjugated system spanning the benzene (B151609) and triazole rings. acs.org This allows the molecule to absorb light at a specific wavelength and emit it at a longer wavelength. This property is valuable for applications where the location and concentration of the surfactant need to be monitored, such as in micelle formation studies, cellular imaging, or as probes in biological systems. The steady-state fluorescence studies of some dense 1,2,3-triazole polymers have shown that they emit significant fluorescence, with the emission wavelength being dependent on the excitation wavelength. mdpi.com

| Compound | Application | Functional Groups | Property |

| This compound derivative | Fluorescent Surfactant | Head: Triazole-benzoic acid (hydrophilic, fluorescent) | Amphiphilic, Fluorescent |

| Tail: Long alkyl chain (hydrophobic) |

Biological Activity and Mechanistic Insights from in Vitro Studies

Anticancer Activity of 4-(1H-1,2,3-Triazol-1-yl)benzoic Acid Derivatives (In Vitro)

Cytotoxic Potency Against Human Cancer Cell Lines (e.g., MCF-7, HCT-116)

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net In vitro studies demonstrated that these compounds exhibit a range of inhibitory activities against the human breast adenocarcinoma cell line (MCF-7) and the human colon carcinoma cell line (HCT-116). nih.govresearchgate.net The cytotoxic potency, measured as IC50 values, for some of these hybrids ranged from 15.6 to 39.8 µM for MCF-7 cells and 23.9 to 41.8 µM for HCT-116 cells. nih.gov

Notably, specific derivatives, such as compounds designated as 2, 5, 14, and 15, showed potent antiproliferative activities. nih.govpreprints.org For instance, compound 14 displayed an IC50 value of 15.6 µM against MCF-7 cells, and compound 2 had an IC50 of 18.7 µM against the same cell line. preprints.org These values are comparable to the reference drug doxorubicin, which had IC50 values of 19.7 µM and 22.6 µM against MCF-7 and HCT-116 cells, respectively. nih.govresearchgate.net The inclusion of isothiocyanate and nitrobenzylidene groups into the triazole structure was found to be beneficial for these cytotoxic effects. nih.gov

Table 1: Cytotoxic Activity (IC50, µM) of Selected 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids

| Compound | MCF-7 | HCT-116 |

|---|---|---|

| Hybrid 2 | 18.7 | 25.7 |

| Hybrid 14 | 15.6 | 23.9 |

| Doxorubicin (Reference) | 19.7 | 22.6 |

Data sourced from multiple studies. nih.govpreprints.org

Mechanism of Action Studies (e.g., Apoptosis Induction)

Further investigations into the mechanism of action revealed that the anticancer effects of certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives are mediated through the induction of apoptosis. nih.govresearchgate.net Compounds 2 and 14 were shown to clearly inhibit the proliferation of MCF-7 cancer cells by triggering programmed cell death. nih.govresearchgate.net

Apoptosis induction was confirmed through fluorescence microscopy using Hoechst 33258 staining, which revealed DNA fragmentation and other typical apoptotic marks in MCF-7 cells treated with these compounds. nih.gov Flow cytometry analysis further substantiated these findings. Treatment of MCF-7 cells with compound 14 led to a significant increase in the apoptotic cell population, with 29.11% in early apoptosis and 45.47% in late apoptosis, compared to a total of 4.78% in untreated control cells. nih.gov Similarly, compound 2 increased the apoptotic cell population to 17.82% (early) and 24.91% (late). nih.gov

Identification and Inhibition of Specific Molecular Targets (e.g., Heat Shock Protein 90 (HSP90))

Heat shock protein 90 (HSP90) has been identified as a promising molecular target for anticancer therapies, and derivatives of this compound have been designed to inhibit its function. nih.gov A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors. nih.gov

Preliminary binding assays showed that several of these compounds, including 6b, 6l, 6m, 6n, 6t, and 6u, exhibited significant binding affinity for HSP90α. nih.gov Among these, compound 6u was identified as a particularly potent inhibitor, demonstrating strong anti-proliferative activities, especially in the Capan-1 pancreatic cancer cell line. nih.gov Molecular modeling studies confirmed that compound 6u interacts with the binding sites of HSP90 through hydrogen bonds and hydrophobic interactions, supporting its potential as a lead compound for further development of HSP90 inhibitors. nih.gov

Selectivity Profile and Differential Toxicity Against Normal Cell Lines (e.g., RPE-1)

An important aspect of anticancer drug development is selectivity, ensuring that the compounds are more toxic to cancer cells than to normal, healthy cells. The most potent 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, specifically compounds 2, 5, 14, and 15, were evaluated for their effects on the normal human retinal pigment epithelial cell line (RPE-1). nih.govresearchgate.netcellosaurus.org

These compounds demonstrated very weak cytotoxic effects toward the normal RPE-1 cells when compared to the reference drug doxorubicin. nih.govresearchgate.net This favorable selectivity profile suggests that these triazole benzoic acid hybrids could serve as a platform for designing more selective and potent anticancer molecules with potentially fewer side effects. nih.gov

Antimicrobial Efficacy of this compound Derivatives (In Vitro)

Antibacterial Spectrum and Minimum Inhibitory Concentrations

In addition to their anticancer properties, derivatives of the triazole benzoic acid scaffold have shown significant antimicrobial efficacy. In vitro screening has revealed that these compounds possess activity against a range of bacterial pathogens.

One study highlighted a 4-(1H-triazol-1-yl)benzoic acid hybrid with potent antimicrobial properties, particularly against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. researchgate.net Other studies on new 1H-1,2,4-triazolyl derivatives demonstrated antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, with MIC values in the range of 0.4–5.4 μM. bg.ac.rs These compounds were found to be more potent than the standard antibiotics ampicillin and chloramphenicol in some cases. nih.gov

Furthermore, N,N-Diphenyl derivatives of a related pyrazole-benzoic acid structure showed very potent activity against antibiotic-resistant strains, with an MIC value as low as 0.78 μg/mL. acs.org This compound also inhibited the growth of B. subtilis at a concentration of 1.56 μg/mL. acs.org

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Triazole Derivatives Against Bacteria

| Compound Class | Bacterial Strain | MIC |

|---|---|---|

| 4-(1H-triazol-1-yl)benzoic acid hybrid | Staphylococcus aureus | 12.5 µg/mL |

| 1H-1,2,4-triazolyl derivatives | Bacillus subtilis | 0.4–5.4 µM |

| 1H-1,2,4-triazolyl derivatives | Pseudomonas fluorescens | 0.4–5.4 µM |

| N,N-Diphenyl pyrazole-benzoic acid derivative (23) | Antibiotic-resistant strains | 0.78 µg/mL |

| N,N-Diphenyl pyrazole-benzoic acid derivative (23) | Bacillus subtilis | 1.56 µg/mL |

Data sourced from multiple studies. researchgate.netbg.ac.rsacs.org

Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of this compound and its hybrids has been a subject of detailed investigation, employing various established in vitro assays to determine their capacity to scavenge free radicals and reduce oxidative stress.

In vitro antioxidant activity of this compound and its fourteen related hybrids has been assessed using 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The parent compound, this compound, demonstrated notable antioxidant activity. At a concentration of 100 µg/mL, it exhibited 89.95 ± 0.34% scavenging activity in the DPPH assay and 88.59 ± 0.13% in the ABTS assay. researchgate.netnih.govmdpi.com These values are comparable to the standard antioxidant butylated hydroxyanisole (BHA), which showed 95.02 ± 0.74% and 96.18 ± 0.33% activity in the DPPH and ABTS assays, respectively, at the same concentration. researchgate.netnih.govmdpi.com

| Compound | Concentration (µg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|---|

| This compound | 100 | 89.95 ± 0.34 | 88.59 ± 0.13 |

| Butylated Hydroxyanisole (BHA) | 100 | 95.02 ± 0.74 | 96.18 ± 0.33 |

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate the antioxidant capacity of compounds. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Studies on this compound hybrids have included FRAP evaluation to provide a comprehensive understanding of their antioxidant capabilities. researchgate.netnih.govmdpi.com

Theoretical studies using Density Functional Theory (DFT) have been conducted to elucidate the mechanisms behind the antioxidant activity of this compound and its derivatives. researchgate.netnih.govmdpi.com Three primary mechanisms have been proposed:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

Sequential Electron Transfer Proton Transfer (SETPT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, and then transfers an electron to the free radical.

These theoretical models provide valuable insights into the structure-activity relationship of these compounds and help in understanding their radical scavenging properties at a molecular level.

Investigation of Other Pharmacological Targets (In Vitro)

Beyond its antioxidant properties, this compound and its structural analogs have been explored for their potential to interact with other pharmacological targets.

The 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl scaffold, which is structurally related to this compound, has been identified as a novel framework for the development of P2Y14 receptor antagonists. mdpi.comekb.eg The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars and is implicated in inflammatory responses. mdpi.comekb.eg

Structure-based design and molecular docking studies have been employed to explore the interaction of these triazole derivatives with the P2Y14 receptor. mdpi.comekb.eg While specific binding data for this compound itself is not detailed, studies on its derivatives have shown that modifications to the biphenyl and aryl triazole components can significantly influence binding affinity. For instance, a derivative with a p-CF₃-phenyl group on the triazole ring exhibited higher affinity than the corresponding alkyne analog. mdpi.comekb.eg These findings suggest that the this compound core structure is a promising starting point for the development of potent and selective P2Y14 receptor antagonists.

Design and Synthesis of Hybrid Molecules with Enhanced Biological Profiles

The strategic design and synthesis of hybrid molecules incorporating the this compound scaffold have emerged as a promising avenue for the development of novel therapeutic agents with enhanced biological activities. This approach involves the covalent linkage of the triazole-benzoic acid core with other pharmacologically active moieties to create a single molecular entity with potentially synergistic or improved efficacy. Researchers have explored this strategy to develop compounds with significant antioxidant and anticancer properties, as detailed in the following studies.

Antioxidant Hybrid Molecules

A study focused on the development of novel antioxidant agents involved the synthesis of fourteen hybrid molecules based on the 4-(1H-triazol-1-yl)benzoic acid structure. mdpi.comresearchgate.net The design rationale was to explore the antioxidant potential of these new chemical entities through various in vitro screening assays.

The synthesis of these hybrids was achieved through established chemical methodologies, resulting in a library of fourteen distinct compounds. These compounds were then subjected to a battery of in vitro tests to evaluate their antioxidant capabilities, including DPPH (1,1-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging, reducing power capability, and ferric reducing antioxidant power (FRAP) assays. mdpi.comresearchgate.net

The parent compound, designated as 1 , demonstrated notable antioxidant activity. At a concentration of 100 µg/mL, it exhibited 89.95 ± 0.34% and 88.59 ± 0.13% scavenging activity in the DPPH and ABTS assays, respectively. mdpi.comresearchgate.net These results were comparable to the standard antioxidants butylated hydroxyanisole (BHA) and Trolox. Another parent compound, 2 , also showed significant scavenging activity in the ABTS assay (62.00 ± 0.24%). In contrast, compound 3 was found to be less active (29.98 ± 0.13%). mdpi.comresearchgate.net

Several of the synthesized hybrid molecules, specifically compounds 5 , 6 , 9 , and 11 , displayed good scavenging activity when compared to the parent compound 1 . mdpi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) were also conducted to understand the antioxidant mechanisms, which were suggested to occur via hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) pathways. mdpi.comresearchgate.net The computational results for compounds 5 , 6 , 9 , and 11 were in good agreement with the experimental findings, with compound 9 being highlighted for its strong antioxidant potential based on these theoretical calculations. mdpi.comresearchgate.net

Table 1: In Vitro Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL | ABTS Scavenging Activity (%) at 100 µg/mL |

| 1 | 89.95 ± 0.34 | 88.59 ± 0.13 |

| 2 | - | 62.00 ± 0.24 |

| 3 | - | 29.98 ± 0.13 |

| BHA (Standard) | 95.02 ± 0.74 | 96.18 ± 0.33 |

Data sourced from Abuelizz et al., 2021.

Anticancer Hybrid Molecules

In a separate line of research, a series of seventeen hybrid molecules were synthesized based on the isomeric 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold and evaluated for their anticancer properties. nih.govresearchgate.net The design of these molecules aimed to leverage the known anticancer activities of triazole compounds. The synthesis was successfully achieved, and the chemical structures of the seventeen hybrids were confirmed using NMR and MS analysis. nih.govresearchgate.net

The in vitro cytotoxic activity of these compounds was assessed against two human cancer cell lines, MCF-7 (breast cancer) and HCT-116 (colon cancer), as well as against normal human RPE-1 cells to determine their selectivity. nih.gov Several of the synthesized hybrids demonstrated potent inhibitory effects on the cancer cell lines.

Specifically, compounds 2 , 5 , 14 , and 15 were identified as the most potent, with IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cells. nih.govresearchgate.net These values were comparable to the reference drug doxorubicin (IC50 values of 19.7 µM and 22.6 µM against MCF-7 and HCT-116, respectively). nih.govresearchgate.net Importantly, these potent compounds exhibited very weak cytotoxicity towards the normal RPE-1 cells, suggesting a favorable selectivity profile. nih.govresearchgate.net

Further mechanistic studies revealed that compounds 2 and 14 inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis. nih.govresearchgate.net The structure-activity relationship (SAR) studies indicated that the incorporation of isothiocyanate and nitrobenzylidene moieties into the 1,2,4-triazole (B32235) benzoic acid scaffold was beneficial for its cytotoxic effects. nih.gov

Table 2: In Vitro Cytotoxic Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| 2 | Potent | Potent |

| 5 | Potent | Potent |

| 14 | Potent | Potent |

| 15 | Potent | Potent |

| Doxorubicin (Reference) | 19.7 | 22.6 |

IC50 values for the most potent compounds ranged from 15.6 to 23.9 µM. Data sourced from Al-Salahi et al., 2019.

Conclusion and Future Research Directions

Synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzoic Acid: Achievements and Challenges

The synthesis of this compound and its derivatives has been successfully achieved, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." One established method involves the reaction between 4-azidobenzoic acid and propargyl alcohol, which provides a direct route to the core structure. nih.gov This approach is a significant achievement as it allows for the specific formation of the 1,4-disubstituted triazole isomer, which corresponds to the desired 1-yl linkage to the benzoic acid.

However, challenges remain in optimizing these synthetic protocols. Reported yields can be modest, indicating a need for further refinement of reaction conditions, catalyst systems, and purification methods to enhance efficiency and scalability. nih.gov A primary future challenge lies in developing more sustainable and atom-economical synthetic routes, potentially exploring catalyst-free or alternative metal-catalyzed reactions to minimize waste and cost. Furthermore, expanding the synthetic toolbox to allow for diverse substitutions on both the triazole and benzoic acid rings is crucial for systematically tuning the molecule's properties for specific applications.

Advancements in Materials Science Applications and Potential for Novel Functional Materials

In materials science, this compound is emerging as a highly promising organic linker for the construction of advanced functional materials. Its rigid structure and the presence of both a carboxylic acid group and nitrogen atoms in the triazole ring make it an ideal candidate for building Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov Research on analogous molecules like 2,4-bis-(triazol-1-yl)benzoic acid has demonstrated that MOFs constructed from these linkers can exhibit significant porosity and stability, with applications in gas storage and separation. nih.gov

The potential for novel functional materials is vast. The inherent fluorescent properties of the 1,2,3-triazole core suggest that materials derived from this compound could be developed for optical applications, such as in chemical sensors or light-emitting devices. nih.gov The molecule has also been identified as a precursor for synthesizing fluorescent surfactants. nih.gov Future work will likely focus on:

Designing Novel MOFs: Systematically varying the metal nodes (e.g., Zn²⁺, Cd²⁺) to create MOFs with tailored pore sizes and functionalities for selective sensing and catalysis. nih.gov

Developing Luminescent Materials: Functionalizing the core structure to enhance its quantum yield and tune its emission wavelength for applications in solid-state lighting and bio-imaging.

Creating Hybrid Materials: Utilizing the carboxylic acid group to anchor the molecule onto surfaces, leading to the development of hybrid materials with unique electronic and optical properties.

Outlook for In Vitro Biological Activity: Towards Rational Design of Bioactive Compounds

The 1,2,3-triazole heterocycle is a well-established pharmacophore, and its incorporation into the benzoic acid scaffold imparts significant potential for biological activity. nih.gov Derivatives have shown promise in a range of therapeutic areas, including antimicrobial, antioxidant, and antineoplastic applications. nih.gov While much of the detailed screening has been performed on the isomeric 1,2,4-triazole (B32235) hybrids, the results provide a strong rationale for the potential of this compound as a platform for drug discovery. mdpi.comrsc.orgnih.gov

The future of research in this area lies in the rational design of bioactive compounds. This approach moves beyond traditional screening to a more targeted strategy, utilizing computational tools to predict and optimize biological activity. nih.govnih.gov Key future directions include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to systematically probe how different functional groups influence a specific biological activity, such as antioxidant or anticancer efficacy. nih.gov

Computational Modeling: Employing Density Functional Theory (DFT) to understand the electronic properties that govern antioxidant mechanisms and using Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular structures with observed cytotoxic effects. mdpi.comnih.gov

Enzyme and Receptor Targeting: Leveraging the triazole ring's ability to coordinate with metal ions in active sites, as seen in aromatase inhibitors, to design targeted enzyme inhibitors. nih.govnih.gov